molecular formula C18H27FN2 B10886895 1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane

1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane

Cat. No.: B10886895
M. Wt: 290.4 g/mol
InChI Key: PKGIIVXLSMUQAR-UHFFFAOYSA-N
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Description

1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorobenzyl group attached to a piperidine ring, which is further connected to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane typically involves the reaction of 4-fluorobenzyl chloride with piperidine to form 1-(4-fluorobenzyl)piperidine. This intermediate is then reacted with azepane under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group enhances its binding affinity to these targets, potentially modulating their activity. The piperidine and azepane rings contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(4-Fluorobenzyl)piperidin-4-yl]methanamine
  • 1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine
  • [1-(4-Fluorobenzyl)-4-piperidinyl]methanol

Uniqueness

1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the azepane ring differentiates it from other similar compounds, potentially offering unique interactions with biological targets and enhanced stability.

Properties

Molecular Formula

C18H27FN2

Molecular Weight

290.4 g/mol

IUPAC Name

1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]azepane

InChI

InChI=1S/C18H27FN2/c19-17-7-5-16(6-8-17)15-20-13-9-18(10-14-20)21-11-3-1-2-4-12-21/h5-8,18H,1-4,9-15H2

InChI Key

PKGIIVXLSMUQAR-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)F

Origin of Product

United States

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